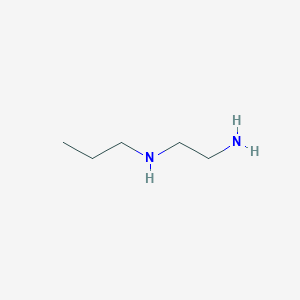

N-Propylethylenediamine

Descripción general

Descripción

N-Propylethylenediamine columns help in quantitatively removing Cu(2+) from buffered solutions at pH 6.

Mecanismo De Acción

Target of Action

N-Propylethylenediamine is a versatile compound with a wide range of applications. Its primary targets vary depending on its specific application. For instance, in industrial applications, it is commonly used as a catalyst in chemical reactions . As a corrosion inhibitor, it targets metal surfaces, forming a protective layer to prevent corrosion .

Mode of Action

The mode of action of this compound depends on its application. As a catalyst, it facilitates chemical reactions by increasing the rate of reaction . When used as a corrosion inhibitor, it forms a protective layer on metal surfaces, thereby preventing corrosion .

Biochemical Pathways

It is known that this compound plays a crucial role in various industrial applications, including the production of pharmaceuticals and agrochemicals . In these contexts, it serves as a building block for the synthesis of various compounds .

Pharmacokinetics

Its physical properties such as solubility in water, boiling point, and density can influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific application. For instance, as a catalyst, it can accelerate chemical reactions, leading to faster production of desired products . As a corrosion inhibitor, it can protect metal surfaces from corrosion, extending their lifespan .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor can be affected by the pH of the environment . More research is needed to fully understand how different environmental factors influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-Propylethylenediamine are not well-studied. It is known that the compound can interact with various enzymes and proteins. For instance, it can act as a catalyst, facilitating chemical reactions by increasing the rate of reaction . As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing corrosion

Cellular Effects

Given its role as a catalyst and corrosion inhibitor, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to facilitate chemical reactions as a catalyst and prevent corrosion as a corrosion inhibitor These effects likely involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

N-Propylethylenediamine (N-PEDA), a compound with the chemical formula CHN, is a diamine that has garnered interest due to its diverse biological activities and applications in various fields, including materials science and biochemistry. This article explores the biological activity of N-PEDA, focusing on its toxicity, potential therapeutic applications, and its role in material science.

This compound is characterized by its two amine groups, which contribute to its reactivity and interaction with various biological systems. The compound has a molecular weight of 102.18 g/mol and exists as a colorless liquid at room temperature.

Toxicity and Safety Profile

The toxicity of N-PEDA has been evaluated through various studies, particularly focusing on its acute and chronic effects:

- Acute Toxicity : The acute oral toxicity of N-PEDA is notable, with an LD50 value reported at approximately 2.4 g/kg in rats, indicating moderate toxicity upon ingestion. Dermal exposure also presents risks, with an LD50 of 16 mL/kg in rabbits, highlighting the need for caution during handling .

- Irritation Potential : In dermal irritation tests, N-PEDA was found to be moderately irritating to the skin and severely irritating to the eyes. This suggests that protective measures should be taken when working with this compound to prevent contact-related injuries .

- Sensitization : In guinea pig maximization tests, N-PEDA demonstrated potential skin sensitization, which could lead to allergic reactions upon repeated exposure .

1. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of N-PEDA and its derivatives. For instance, modified silica particles functionalized with propyl ethylenediamine groups exhibited enhanced adsorption properties for various contaminants, suggesting potential applications in environmental remediation and water treatment .

2. Material Science Applications

N-PEDA has been utilized in the synthesis of novel organosilica materials through a one-pot Stöber co-condensation method. These materials showed significant improvements in surface area and porosity compared to traditional silanes with aminopropyl groups. The presence of ethylenediamine groups facilitated the formation of smaller particles with well-developed mesopores, enhancing their applicability in catalysis and adsorption processes .

Case Study 1: Functionalization of Saponite Clay

A study investigated the surface modification of saponite clay using N-[3-(trimethoxysilyl)propyl]ethylenediamine (TMPEDA). The functionalization process improved the clay's capacity to adsorb nickel ions from aqueous solutions, showcasing N-PEDA's utility in environmental applications .

Case Study 2: Biogenic Amines Analysis

Another research effort assessed the pollution characteristics and exposure levels of biogenic amines in canned sea fish. Although not directly focused on N-PEDA, it highlights the broader context of diamines' roles in food safety and public health assessments .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of N-PEDA:

Propiedades

IUPAC Name |

N'-propylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-4-7-5-3-6/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNHVUGPXZUTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059400 | |

| Record name | 1,2-Ethanediamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-39-7 | |

| Record name | N-Propylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27PM61K8YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.